6,6-Dimethyl-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione
Beschreibung
Eigenschaften
CAS-Nummer |
137955-46-5 |
|---|---|
Molekularformel |
C18H15NO2 |
Molekulargewicht |
277.3g/mol |
IUPAC-Name |
11,11-dimethyl-10H-naphtho[1,2-g]indolizine-1,2-dione |
InChI |
InChI=1S/C18H15NO2/c1-18(2)10-14-12-6-4-3-5-11(12)7-8-13(14)15-9-16(20)17(21)19(15)18/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
DLSBGLGTDVAWIU-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C4=CC(=O)C(=O)N41)C |
Kanonische SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C4=CC(=O)C(=O)N41)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 6,6-Dimethyl-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione typically involves the reaction of corresponding enamines with oxalyl chloride . The reaction conditions vary depending on the nucleophile used. For instance, ammonia and morpholine react readily at room temperature (20°C), while aromatic amines like aniline and naphthalen-1-amine require heating in boiling glacial acetic acid
Analyse Chemischer Reaktionen
6,6-Dimethyl-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with various amines, leading to the opening of the dioxopyrrole ring and formation of enamino keto amides.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of multiple functional groups suggests potential for such reactions under appropriate conditions.
Acylation: The compound acts as an acylating agent towards amines, facilitating the formation of corresponding amides.
Common reagents used in these reactions include ammonia, morpholine, aniline, and naphthalen-1-amine . Major products formed from these reactions are enamino keto amides, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione involves its reactivity with nucleophiles, leading to the opening of the dioxopyrrole ring and formation of enamino keto amides . The molecular targets and pathways involved in its biological activity are not well-understood, but its structure suggests potential interactions with various biological molecules.
Vergleich Mit ähnlichen Verbindungen
6,6-Dimethyl-5,6-dihydrobenzo[f]pyrrolo[2,1-a]isoquinoline-8,9-dione can be compared with other similar compounds, such as:
2,2-Dimethyl-2,3-dihydrobenzo[f]isoquinoline: This compound shares a similar fused isoquinoline structure but differs in its functional groups and reactivity.
6,6-Dialkyl-8,9-dioxo-5,6,8,9-tetrahydrobenzo[f]isoquinoline: Another related compound with variations in alkyl groups and oxidation states.
The uniqueness of this compound lies in its specific structure and the resulting reactivity, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
